molecular formula C21H28O4 B4963008 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene

カタログ番号 B4963008
分子量: 344.4 g/mol
InChIキー: BCHXJAMVPPAZLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Ipragliflozin, is a drug used to treat type 2 diabetes mellitus. It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased excretion of glucose in the urine, which helps to lower blood glucose levels.

作用機序

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting SGLT2, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen prevents the reabsorption of glucose, leading to increased excretion of glucose in the urine and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation. It has also been shown to increase insulin sensitivity and improve beta-cell function in patients with type 2 diabetes mellitus.

実験室実験の利点と制限

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has several advantages for use in lab experiments, including its specificity for inhibiting SGLT2 and its well-established safety profile in humans. However, it also has limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on glucose uptake and metabolism.

将来の方向性

There are several potential future directions for research on 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen, including its use in combination with other glucose-lowering agents, its effects on cardiovascular outcomes, and its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, there is ongoing research into the mechanisms underlying the beneficial effects of SGLT2 inhibitors on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus.

合成法

The synthesis of 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-bromo-1-(4-(2-methoxy-4-methylphenoxy)butyl)benzene to form 1-(4-(2-methoxy-4-methylphenoxy)butyl)-2-methoxy-4-methylbenzene. This compound is then reacted with isopropyl alcohol in the presence of a base to form 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen.

科学的研究の応用

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been extensively studied in clinical trials for its efficacy in treating type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes mellitus. In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has also been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation.

特性

IUPAC Name

2-methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-16(2)25-20-10-6-5-9-18(20)23-13-7-8-14-24-19-12-11-17(3)15-21(19)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHXJAMVPPAZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。